molecular formula C28H29N3O6 B12486144 Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12486144
M. Wt: 503.5 g/mol
InChI Key: LNDOGIKXVBEANZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzoylpiperazine moiety and a methoxyphenoxyacetamido group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Preparation of the Methoxyphenoxyacetamido Intermediate: This involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid, which is then converted to its acetamido derivative.

    Coupling Reaction: The final step involves the coupling of the benzoylpiperazine intermediate with the methoxyphenoxyacetamido intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(4-methoxyphenoxy)acetamido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxyphenoxyacetamido moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H29N3O6/c1-35-22-9-11-23(12-10-22)37-19-26(32)29-24-18-21(28(34)36-2)8-13-25(24)30-14-16-31(17-15-30)27(33)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3,(H,29,32)

InChI Key

LNDOGIKXVBEANZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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